![molecular formula C13H14N2O5S2 B5680412 N-[4-(aminosulfonyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5680412.png)
N-[4-(aminosulfonyl)phenyl]-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)phenyl]-4-methoxybenzenesulfonamide, also known as AMS or 4-AMS, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-4-methoxybenzenesulfonamide is through the inhibition of carbonic anhydrase IX. This enzyme is involved in the regulation of pH in cells and tissues, and its overexpression in cancer cells is believed to contribute to tumor growth and metastasis. By inhibiting CA IX, this compound can disrupt the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its selective inhibition of CA IX, this compound has also been shown to inhibit other carbonic anhydrase isoforms, such as CA XII. This broad-spectrum inhibition of carbonic anhydrases can have various effects on cellular and physiological processes, including the regulation of pH, ion transport, and metabolic pathways.
Advantages and Limitations for Lab Experiments
N-[4-(aminosulfonyl)phenyl]-4-methoxybenzenesulfonamide has several advantages for lab experiments. It is a highly selective inhibitor of CA IX, making it a valuable tool for studying the role of this enzyme in cancer cells. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, this compound also has some limitations. Its broad-spectrum inhibition of carbonic anhydrases can make it difficult to isolate the specific effects of CA IX inhibition. Additionally, the synthesis of this compound can be challenging, and its low solubility in aqueous solutions can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-4-methoxybenzenesulfonamide. One area of focus is the development of more efficient synthesis methods for this compound. This could improve the availability and accessibility of the compound for research purposes. Another area of focus is the development of more selective inhibitors of CA IX. While this compound is highly selective, it also inhibits other carbonic anhydrase isoforms, which can complicate the interpretation of experimental results. Finally, there is a need for further research on the potential therapeutic applications of this compound, particularly in cancer therapy.
Synthesis Methods
The synthesis of N-[4-(aminosulfonyl)phenyl]-4-methoxybenzenesulfonamide can be achieved through several methods. One of the most commonly used methods is the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminobenzenesulfonamide. This reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-4-methoxybenzenesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is its use as a selective inhibitor of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in many types of cancer cells and is believed to play a role in tumor growth and metastasis. This compound has been shown to selectively inhibit CA IX, making it a potential target for cancer therapy.
properties
IUPAC Name |
4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-20-11-4-8-13(9-5-11)22(18,19)15-10-2-6-12(7-3-10)21(14,16)17/h2-9,15H,1H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBRUROWAVSGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-fluorobenzoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680331.png)
![2-(2-pyridinylmethyl)-9-(tetrahydro-2H-pyran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680341.png)
![1-{2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5680348.png)
![9-[(methylthio)acetyl]-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680351.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5680358.png)
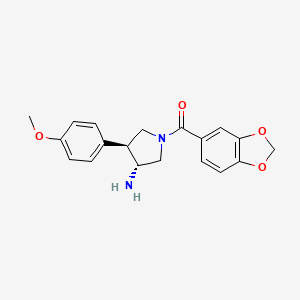

![N-[4-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680381.png)
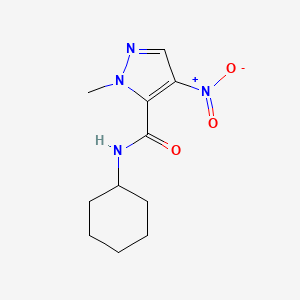
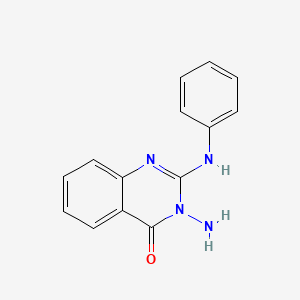
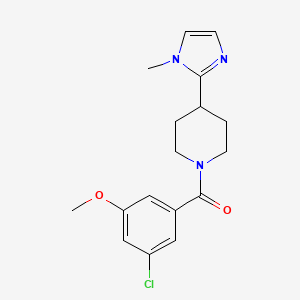
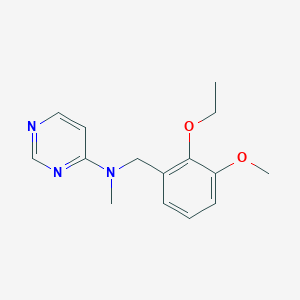
![methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5680407.png)
![4-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5680413.png)